molecular formula C13H12N4O6S B13328035 2-(2-Hydrazino-5-nitro-benzenesulfonylamino)-benzoic acid CAS No. 379254-27-0

2-(2-Hydrazino-5-nitro-benzenesulfonylamino)-benzoic acid

Cat. No.: B13328035
CAS No.: 379254-27-0
M. Wt: 352.32 g/mol
InChI Key: MXFMDWRBRWUENM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Hydrazinyl-5-nitrobenzenesulfonamido)benzoic acid is a complex organic compound with the molecular formula C₁₃H₁₂N₄O₆S and a molecular weight of 352.32 g/mol This compound is characterized by the presence of hydrazinyl, nitro, and sulfonamido functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydrazinyl-5-nitrobenzenesulfonamido)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of a suitable aromatic precursor, followed by sulfonation and subsequent hydrazine substitution. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of industrial organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the production if needed.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydrazinyl-5-nitrobenzenesulfonamido)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups to the sulfonamido moiety .

Scientific Research Applications

2-(2-Hydrazinyl-5-nitrobenzenesulfonamido)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Hydrazinyl-5-nitrobenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with biological macromolecules, while the nitro group can undergo redox reactions, generating reactive intermediates that affect cellular processes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or induction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Amino-5-nitrobenzenesulfonamido)benzoic acid: Similar structure but with an amino group instead of a hydrazinyl group.

    2-(2-Hydrazinyl-5-chlorobenzenesulfonamido)benzoic acid: Similar structure but with a chlorine atom instead of a nitro group.

Uniqueness

2-(2-Hydrazinyl-5-nitrobenzenesulfonamido)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both hydrazinyl and nitro groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research .

Properties

CAS No.

379254-27-0

Molecular Formula

C13H12N4O6S

Molecular Weight

352.32 g/mol

IUPAC Name

2-[(2-hydrazinyl-5-nitrophenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C13H12N4O6S/c14-15-11-6-5-8(17(20)21)7-12(11)24(22,23)16-10-4-2-1-3-9(10)13(18)19/h1-7,15-16H,14H2,(H,18,19)

InChI Key

MXFMDWRBRWUENM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.